

Part 1: Physicochemical Profile & Molecular Weight Analysis

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Compound of Interest

Compound Name: *4-Amino-3-bromo-5-fluorophenol*

CAS No.: *847872-11-1*

Cat. No.: *B1312590*

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In medicinal chemistry, "molecular weight" is rarely a static integer; it is a distribution essential for mass spectrometric (MS) validation. For **4-Amino-3-bromo-5-fluorophenol**, the presence of bromine introduces a distinct isotopic signature that serves as a primary diagnostic tool.

Molecular Data Specifications

Property	Value / Description
IUPAC Name	4-Amino-3-bromo-5-fluorophenol
CAS Number	847872-11-1
Molecular Formula	C ₆ H ₅ BrFNO
Average Molecular Weight	206.01 g/mol
Monoisotopic Mass (Br)	204.9539 Da
Monoisotopic Mass (Br)	206.9518 Da
Exact Mass	204.9539
Predicted logP	~1.6 (Lipophilic shift due to Br/F vs. parent aminophenol)
pKa (Phenol)	~9.2 (Predicted; F/Br electron withdrawal increases acidity vs. phenol)

The Isotopic Signature (MS Validation)

The molecular weight of this compound must be understood through its mass spectrum. Bromine naturally exists as two stable isotopes,

Br (50.69%) and

Br (49.31%), in a nearly 1:1 ratio.

- Diagnostic Rule: In LC-MS (ESI+ or ESI-), a pure sample of **4-Amino-3-bromo-5-fluorophenol** will not appear as a single peak at 206.01. Instead, it will manifest as a "doublet" pattern:
 - M Peak (
Br): ~205 m/z

- M+2 Peak (Br): ~207 m/z
- Intensity Ratio: ~1:1

Scientist's Note: If your MS data shows a single dominant peak or a ratio deviating significantly from 1:1, the bromination has likely failed or dehalogenation has occurred during ionization.

Part 2: Synthetic Pathways & Causality[1]

The synthesis of **4-Amino-3-bromo-5-fluorophenol** relies on the synergistic directing effects of the amino and hydroxyl groups. The amino group (

) is a stronger activator than the hydroxyl group (

), directing electrophilic substitution to its ortho positions.

Retrosynthetic Logic

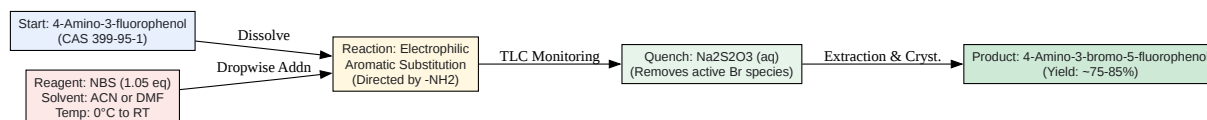
- Target: **4-Amino-3-bromo-5-fluorophenol**.[\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]\[7\]\[8\]\[9\]](#)
- Precursor: 4-Amino-3-fluorophenol (CAS 399-95-1).
- Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine () to control regioselectivity and prevent over-bromination (e.g., dibromination at C2 and C6).

Mechanism:

- Directing Effects: The amino group at C4 directs incoming electrophiles to C3 and C5.
- Steric/Electronic Constraints: C3 is occupied by Fluorine. C5 is open and highly activated. The amino group at C1 also directs ortho to C2 and C6, but the activation energy for the amine-directed position (C5) is significantly lower.

- Outcome: Selective monobromination at C5 (which becomes C3 in the final numbering due to alphabetical priority of Bromo > Fluoro).

Experimental Workflow (Self-Validating Protocol)



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Figure 1: Controlled monobromination workflow utilizing amino-directed regioselectivity.

Step-by-Step Protocol:

- Dissolution: Dissolve 1.0 eq of 4-Amino-3-fluorophenol in Acetonitrile (ACN) or DMF. Cool to 0°C to suppress di-bromination.
- Bromination: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Why? Slow addition prevents high local concentrations of radicals/bromonium ions that lead to byproducts.
- Monitoring: Check TLC (solvent: Hexane/EtOAc 3:1). Look for the disappearance of the starting material () and appearance of a less polar spot (, due to Br lipophilicity).
- Quench: Add 10% aqueous (Sodium Thiosulfate) to neutralize unreacted bromine species.
- Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

.[\[4\]](#)[\[8\]](#)

- Purification: Recrystallize from Hexane/DCM or perform flash chromatography if necessary.

Part 3: Analytical Validation (The Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must validate both the position of the bromine and the integrity of the ring system.

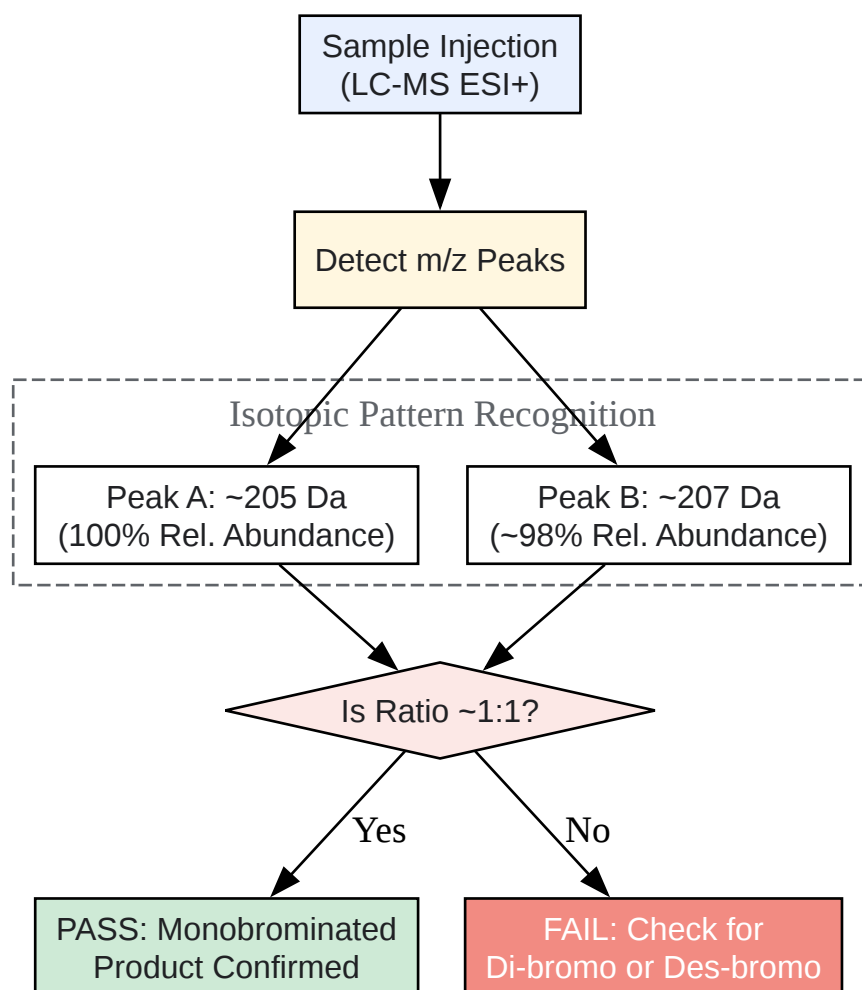
NMR Characterization Strategy

The

-NMR spectrum is the definitive proof of regiochemistry.

- Expected Signals:
 - Protons remaining: H2 and H6 (using phenol numbering C1-OH).
 - H2 (Ortho to OH, Meta to Br, Para to F): Appears as a doublet or multiplet due to long-range coupling ().
 - H6 (Ortho to OH, Meta to F): Appears as a doublet of doublets (coupling is typically 8–10 Hz).
 - Diagnostic Shift: The disappearance of the proton at the C5 position (relative to the precursor) confirms substitution.

Mass Spectrometry Logic



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Figure 2: Mass Spectrometry decision logic for validating brominated intermediates.

Part 4: Applications in Drug Discovery

4-Amino-3-bromo-5-fluorophenol is not merely a building block; it is a "privileged scaffold" in kinase inhibitor design.

- Kinase Hinge Binding: The phenol

and aniline

can form critical hydrogen bonds with the hinge region of kinase enzymes (e.g., VEGFR, RAF kinases).

- Halogen Scanning:

- Fluorine (C5): Blocks metabolic oxidation (CYP450 blocking) and modulates the pKa of the phenol, often improving bioavailability.
- Bromine (C3): Provides a handle for Suzuki-Miyaura coupling to extend the scaffold into the "solvent-exposed" or "back-pocket" regions of the protein binding site.
- Bioisosteres: This scaffold is often used to replace more labile aminophenols to increase lipophilicity (adjustment) without sacrificing H-bond donor/acceptor capability.

References

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